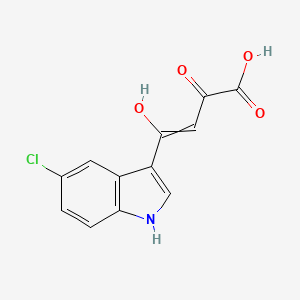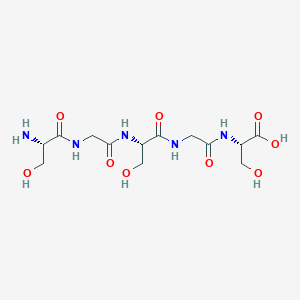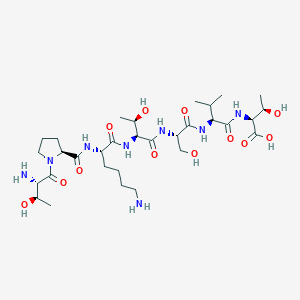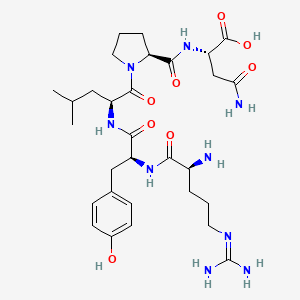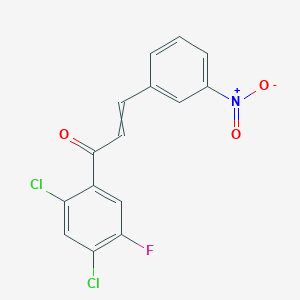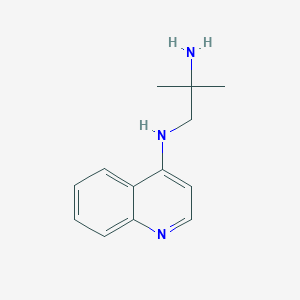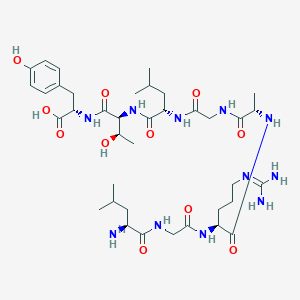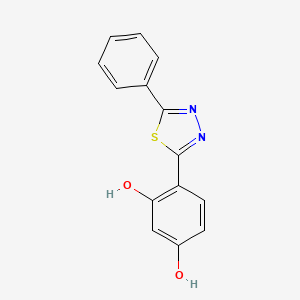![molecular formula C11H6ClIN4 B14239052 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-47-7](/img/structure/B14239052.png)
6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodoaniline with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the triazolo[4,3-b]pyridazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Material Science:
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The triazole and pyridazine rings may play a crucial role in these interactions, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a fluorine atom instead of iodine.
6-Chloro-1,2,4-triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: An ester derivative with a carboxylate group.
Uniqueness
6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the triazolo[4,3-b]pyridazine scaffold makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
596825-47-7 |
|---|---|
Formule moléculaire |
C11H6ClIN4 |
Poids moléculaire |
356.55 g/mol |
Nom IUPAC |
6-chloro-3-(3-iodophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H6ClIN4/c12-9-4-5-10-14-15-11(17(10)16-9)7-2-1-3-8(13)6-7/h1-6H |
Clé InChI |
XFQAWMMMDSJWEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=NN=C3N2N=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






